D-Ribose - 10257-32-6

D-Ribose

Catalog Number: EVT-10921976
CAS Number: 10257-32-6
Molecular Formula: C5H10O5
Molecular Weight: 150.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
D-ribopyranose is a D-ribose and the D-enantiomer of ribopyranose. It is a ribopyranose and a D-ribose. It is an enantiomer of a L-ribopyranose.
Ribose is under investigation in clinical trial NCT01727479 (Ribose and Sport Performance).
Ribose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
D-Ribose is a natural product found in Streptomyces sporangiiformans, Cannabis sativa, and Tamarix aphylla with data available.
A pentose active in biological systems usually in its D-form.
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Source and Classification

D-Ribose can be sourced from various biological systems, particularly from the hydrolysis of ribonucleic acid. It is classified as a carbohydrate, specifically a monosaccharide, and is further categorized as an aldopentose due to the presence of an aldehyde group.

Synthesis Analysis

D-Ribose can be synthesized through several methods, primarily involving the conversion of D-xylose or other sugar derivatives.

Methods and Technical Details

  1. From D-Xylose: A common synthetic route involves preparing a 1,5-di-O-alkyl-D-xylofuranoside from D-xylose. This is followed by substituting hydroxyl groups at positions 2 and 3 with mesyl or methyldithiocarbonyl groups. The unsaturated derivative is then subjected to cis-hydroxylation using potassium permanganate, followed by acid hydrolysis to yield D-Ribose .
  2. Enzymatic Methods: Enzymatic phosphorolysis of nucleosides can also be employed to produce D-Ribose 1-phosphate, which can subsequently be converted into D-Ribose .
  3. Alternative Routes: Recent studies have explored divergent synthesis pathways utilizing D-Ribose as a precursor for synthesizing complex organic molecules such as iminocyclitols through asymmetric α-amination reactions .
Molecular Structure Analysis

D-Ribose has a specific molecular structure characterized by its five carbon atoms arranged in a furanose ring form when in solution.

Structure and Data

  • Molecular Formula: C₅H₁₀O₅
  • Molecular Weight: Approximately 150.13 g/mol
  • Structural Representation: The structure can be depicted as follows:
D Ribose Structure:COCCC\text{D Ribose Structure}:\begin{array}{c}\text{C}\\\text{O}\\\text{C}\\\text{C}\\\text{C}\end{array}

The hydroxyl groups (-OH) attached to the carbon atoms contribute to its reactivity and solubility in water.

Chemical Reactions Analysis

D-Ribose participates in various chemical reactions that are essential for metabolic processes.

Reactions and Technical Details

  1. Phosphorylation: D-Ribose can undergo phosphorylation to form D-Ribose 1-phosphate, which is crucial for nucleotide synthesis.
  2. Reduction: It can also be reduced to form 2-deoxy-D-ribose, an important component of deoxyribonucleic acid (DNA) synthesis .
  3. Glycosidic Bond Formation: In nucleotides, D-Ribose forms glycosidic bonds with nitrogenous bases, facilitating the formation of RNA.
Mechanism of Action

D-Ribose's mechanism of action primarily revolves around its role in ATP production and nucleotide synthesis.

Process and Data

  1. ATP Synthesis: D-Ribose contributes to ATP synthesis through the pentose phosphate pathway, where it serves as a precursor for ribonucleotide formation.
  2. Energy Metabolism: It enhances energy metabolism by replenishing ATP levels in tissues, particularly during exercise or ischemia .
Physical and Chemical Properties Analysis

D-Ribose exhibits several physical and chemical properties that influence its behavior in biological systems.

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Highly soluble in water
  • Melting Point: Approximately 60°C

Chemical Properties

  • Stability: Stable under normal conditions but can degrade under extreme pH levels or temperatures.
  • Reactivity: Reacts with oxidizing agents and participates in Maillard reactions when heated with amino acids.
Applications

D-Ribose has numerous scientific uses across various fields:

  1. Medical Applications: Used as a dietary supplement to improve energy levels in individuals with chronic fatigue syndrome or fibromyalgia.
  2. Biotechnology: Serves as a substrate for synthesizing nucleotides and nucleosides in laboratory settings.
  3. Pharmaceuticals: Important in developing drugs targeting nucleotide metabolism disorders .
Biochemical Pathways and Metabolic Integration of D-Ribose

Role in the Pentose Phosphate Pathway and ATP Synthesis

D-Ribose-5-phosphate serves as the central metabolic product of the pentose phosphate pathway (PPP), a critical glucose metabolism branch. This pathway operates in two interconnected phases:

  • Oxidative Phase: Glucose-6-phosphate undergoes dehydrogenation by glucose-6-phosphate dehydrogenase (G6PD), yielding nicotinamide adenine dinucleotide phosphate (NADPH) and ribulose-5-phosphate. The latter is isomerized to D-ribose-5-phosphate by phosphopentose isomerase [1] [7].
  • Non-Oxidative Phase: Transketolase and transaldolase catalyze carbon rearrangements, converting ribose-5-phosphate into glycolytic intermediates (fructose-6-phosphate and glyceraldehyde-3-phosphate) while recycling pentoses [3] [7].

ATP synthesis dependency on D-ribose-5-phosphate is twofold:

  • As the sugar backbone of adenosine triphosphate (ATP), D-ribose-5-phosphate is incorporated into phosphoribosyl pyrophosphate (PRPP) during purine nucleotide synthesis. Mitochondria utilize these nucleotides to regenerate ATP from adenosine diphosphate (ADP) [1].
  • During energetic stress (e.g., myocardial ischemia), cellular ATP pools degrade to purine intermediates. Supplemental D-ribose bypasses rate-limiting PPP enzymes (e.g., G6PD), accelerating D-ribose-5-phosphate production and ATP recovery. This is clinically documented in cardiac tissue, where D-ribose administration restored ATP levels 3–4 times faster than endogenous synthesis [1] [9].

Table 1: Metabolic Fate of D-Ribose-5-Phosphate in ATP Synthesis

PathwayEnzymes InvolvedATP-Related Outcome
De novo purine synthesisPRPP synthetase, AmidophosphoribosyltransferaseForms purine nucleotides for ATP resynthesis
Salvage pathwaysHypoxanthine-guanine phosphoribosyltransferaseRecovers purines for ATP regeneration
Glycolytic entryNon-oxidative PPP enzymesGenerates fructose-6-phosphate for glycolysis-derived ATP

De Novo vs. Salvage Pathways of Nucleotide Biosynthesis

Nucleotide biosynthesis employs D-ribose-5-phosphate via divergent strategies:

  • De Novo Pathway: Ribose-5-phosphate is converted to phosphoribosyl pyrophosphate (PRPP) by PRPP synthetase. PRPP then donates its ribose moiety during stepwise construction of purine rings (e.g., inosine monophosphate) or pyrimidine nucleotides. This pathway dominates during rapid proliferation but is energy-intensive [1] [3].
  • Salvage Pathway: Preformed nucleobases (e.g., adenine, uracil) are directly coupled to PRPP-derived ribose-5-phosphate via phosphoribosyltransferases. This route conserves energy and is critical in post-mitotic tissues like the brain and heart. For example, adenine salvage regenerates 5 adenosine monophosphate (AMP) within seconds, whereas de novo synthesis requires hours [4].

Supplemental D-ribose enhances salvage efficiency by elevating PRPP availability. In rat brain studies, D-ribose supplementation increased adenine salvage to nucleotides by 250% compared to glucose-fed controls. Similarly, uracil salvage to uridine monophosphate increased 3-fold when D-ribose was provided as the ribose donor [4].

Table 2: D-Ribose Utilization in Nucleotide Biosynthesis Pathways

PathwayRibose SourceKey EnzymesTissue Preference
De novo purinePRPP (from PPP)PRPP synthetase, Glutamine-PRPP amidotransferaseLiver, proliferating cells
Purine salvagePRPP or ribose-1-phosphateHypoxanthine-guanine phosphoribosyltransferase, Adenine phosphoribosyltransferaseHeart, brain, muscle
Pyrimidine salvageRibose-1-phosphateUridine phosphorylase, PhosphopentomutaseBrain, immune cells

Regulation of Phosphoribosyl Pyrophosphate (PRPP) in Cellular Energetics

Phosphoribosyl pyrophosphate (PRPP) is the activated form of D-ribose-5-phosphate, serving as the universal ribose donor for nucleotide synthesis. Its cellular concentration dictates flux through both de novo and salvage pathways. Regulatory mechanisms include:

  • Substrate Availability: D-ribose-5-phosphate levels directly influence PRPP synthesis. During glucose deprivation, uridine catabolism via uridine phosphorylase generates ribose-1-phosphate, converted to D-ribose-5-phosphate by phosphoglucomutase. This sustains PRPP pools independently of glucose [9].
  • Allosteric Modulation: PRPP synthetase is inhibited by adenosine diphosphate (ADP) and guanosine diphosphate (GDP), linking PRPP production to cellular purine sufficiency. Conversely, inorganic phosphate activates the enzyme [1] [3].
  • Transcriptional Control: Sterol regulatory element-binding proteins (SREBPs) and nuclear factor erythroid 2-related factor 2 (Nrf2) upregulate PPP enzyme genes (e.g., transketolase) under high biosynthetic demand, indirectly boosting PRPP [5].

In cancer cells, PRPP pool expansion supports unchecked proliferation. Glioblastoma cells exhibit 4-fold higher PRPP synthetase activity than normal astrocytes, channeling glycolytic intermediates toward nucleotide synthesis via the non-oxidative PPP [3] [6].

Enzymatic Control of Ribokinase and Glucose-6-Phosphate Dehydrogenase

Ribokinase

Ribokinase phosphorylates free D-ribose to yield ribose-5-phosphate, constituting a salvage route independent of the PPP. Its activity is regulated by:

  • Adenosine triphosphate (ATP) Dependency: Uses ATP as a phosphate donor, with kinetics following Michaelis-Menten constants (Km = 0.05 mM for D-ribose in Escherichia coli).
  • Allosteric Inhibition: Bacterial ribokinase is inhibited by ADP and fructose-6-phosphate, preventing carbon diversion during energy depletion [4] [10].In mammals, ribokinase expression is constitutive in tissues like the liver and brain, providing rapid ribose-5-phosphate for nucleotide salvage during metabolic stress [4].

Glucose-6-Phosphate Dehydrogenase (G6PD)

G6PD catalyzes the committed step of the oxidative PPP, generating NADPH and ribulose-5-phosphate. Its regulation occurs at multiple levels:

  • Transcriptional Control: Insulin and sterol regulatory element-binding proteins induce G6PD expression during lipogenesis. Conversely, cyclic adenosine monophosphate (cAMP) represses transcription via the cAMP response element modulator [5].
  • Post-Translational Modification: Growth factors (e.g., platelet-derived growth factor) trigger phosphorylation-mediated translocation of G6PD to the plasma membrane, enhancing activity 2–3 fold. Protein kinase A phosphorylates G6PD to inhibit it under fasting conditions [5].
  • Redox Sensing: The NADPH/nicotinamide adenine dinucleotide phosphate (NADP+) ratio allosterically inhibits G6PD, preventing excessive NADPH production [5].

Table 3: Regulatory Mechanisms of Key D-Ribose Metabolism Enzymes

EnzymeActivatorsInhibitorsBiological Impact
RibokinaseATP, Magnesium ionsADP, Fructose-6-phosphateSalvages free D-ribose for PPP entry
Glucose-6-phosphate dehydrogenaseInsulin, SREBPs, NADP+NADPH, cAMP, PKA phosphorylationControls flux into oxidative PPP and NADPH supply
PRPP synthetaseInorganic phosphateADP, GDP, Purine nucleotidesGates nucleotide biosynthesis capacity

Metabolic Integration

D-ribose metabolism exemplifies pathway plasticity under nutrient stress:

  • During glucose limitation, cancer cells catabolize uridine via uridine phosphorylase to generate ribose-1-phosphate, converted to ribose-5-phosphate. This "uridine bypass" fuels glycolysis downstream of hexokinase, sustaining ATP production [9].
  • In neuronal tissues, phosphoglucomutase 2 interconverts ribose-1-phosphate and ribose-5-phosphate, enabling nucleoside salvage to maintain ATP during hypoglycemia [4] [9].

These adaptations highlight D-ribose’s centrality in bridging energy metabolism, nucleotide synthesis, and cellular survival.

Properties

CAS Number

10257-32-6

Product Name

D-Ribose

IUPAC Name

(3R,4R,5R)-oxane-2,3,4,5-tetrol

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1

InChI Key

SRBFZHDQGSBBOR-SOOFDHNKSA-N

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O

Isomeric SMILES

C1[C@H]([C@H]([C@H](C(O1)O)O)O)O

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